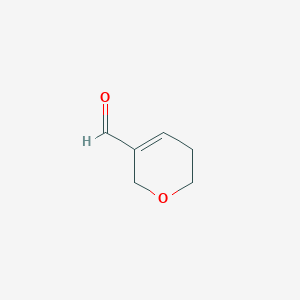

5,6-Dihydro-2H-pyran-3-carbaldehyde

説明

Significance within Oxygen-Containing Heterocycles

Oxygen-containing heterocycles are ubiquitous structural motifs in a vast number of natural products and biologically active compounds. The dihydropyran scaffold, a six-membered ring containing an oxygen atom and a double bond, is a prominent member of this class. acs.org The presence of both an ether linkage and an alkene within the same ring system imparts a unique conformational and electronic character.

The significance of 5,6-Dihydro-2H-pyran-3-carbaldehyde lies in its ability to serve as a versatile synthon for the construction of more elaborate oxygen-containing heterocyclic systems. The aldehyde functionality provides a handle for a wide range of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensations. The endocyclic double bond can also participate in various addition and cycloaddition reactions, further expanding its synthetic potential.

Role as a Versatile Precursor and Intermediate in Complex Molecule Synthesis

The true value of this compound is most evident in its role as a precursor and intermediate in the synthesis of complex molecular architectures. Its utility stems from the strategic placement of its functional groups, which allows for the stereocontrolled introduction of new chiral centers and the construction of intricate ring systems.

One of the most powerful methods for the synthesis of dihydropyran rings is the hetero-Diels-Alder reaction. illinois.edu This reaction, a variation of the Nobel Prize-winning Diels-Alder reaction, involves the [4+2] cycloaddition of a conjugated diene with a heterodienophile, such as a carbonyl compound. lscollege.ac.in Acrolein, a simple α,β-unsaturated aldehyde, can act as the diene component in these reactions, leading to the formation of dihydropyran structures. acs.org The dimerization of acrolein, for instance, can yield a dihydropyran carboxaldehyde derivative. acs.org

The resulting dihydropyran framework can then be further elaborated. The aldehyde group of this compound, for example, can undergo reductive amination or aldol (B89426) condensation reactions to introduce new substituents. wikipedia.org This versatility has made it a valuable building block in the total synthesis of natural products and in the preparation of pharmacologically active compounds. For instance, dihydropyran derivatives are key intermediates in the synthesis of certain crop protection agents. nih.gov

Historical Context and Evolution of Research Perspectives

The historical trajectory of this compound is intrinsically linked to the development of the hetero-Diels-Alder reaction. The foundational work on the Diels-Alder reaction by Otto Diels and Kurt Alder in 1928 laid the groundwork for its heteroatomic variants. lscollege.ac.in The first reports of hetero-Diels-Alder reactions involving nitroso dienophiles appeared in the late 1940s. mdpi.com The extension of this reaction to include unactivated aldehyde heterodienophiles through the use of Lewis acid catalysis in 1982 significantly broadened its scope and applicability. illinois.edu

While the specific first synthesis of this compound is not prominently documented in readily available historical reviews, its conceptual origins can be traced to these early explorations of cycloaddition reactions. The recognition of acrolein as a viable diene in hetero-Diels-Alder reactions was a crucial step. acs.org

Early research likely focused on the fundamental reactivity and synthesis of dihydropyran systems. Over time, the perspective has shifted towards harnessing the synthetic potential of functionalized dihydropyrans like this compound. Modern research emphasizes its application as a chiron—a chiral building block—for the enantioselective synthesis of complex targets. The development of catalytic, asymmetric hetero-Diels-Alder reactions has been a major driver in this evolution, allowing for the preparation of enantioenriched dihydropyrans that are invaluable in drug discovery and development. illinois.edu

Chemical Compound Information

| Compound Name |

| This compound |

| Acrolein |

| 5,6-dihydro-2H-pyran-2-ones |

| 3,4-dihydro-2H-pyran-2-carbaldehyde |

| Nitroso compounds |

| 5-hydroxypentanal |

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈O₂ | nih.gov |

| Molecular Weight | 112.13 g/mol | nih.gov |

| CAS Number | 13417-49-7 | nih.gov |

| PubChem CID | 83423 | nih.gov |

| Appearance | Liquid | |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,6-dihydro-2H-pyran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-4-6-2-1-3-8-5-6/h2,4H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXCKEHBMLDWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158581 | |

| Record name | 5,6-Dihydro-2H-pyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13417-49-7 | |

| Record name | 5,6-Dihydro-2H-pyran-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13417-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydro-2H-pyran-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013417497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dihydro-2H-pyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dihydro-2H-pyran-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5,6 Dihydro 2h Pyran 3 Carbaldehyde and Its Derivatives

Targeted Synthesis via Cyclization and Precursor Transformations

Targeted synthesis of the 5,6-dihydro-2H-pyran-3-carbaldehyde scaffold often involves the strategic construction of the heterocyclic ring through cyclization reactions or the modification of existing pyran-based precursors.

Reductive Methodologies from Pyran-3-carbaldehyde Analogues

The synthesis of this compound can be achieved through the reduction of related pyran-3-carbaldehyde analogues. These methods typically involve the selective reduction of a double bond within the pyran ring while preserving the aldehyde functionality. For instance, catalytic hydrogenation using specific catalysts can selectively reduce a double bond in a pyran ring to yield the desired dihydropyran structure. The choice of catalyst and reaction conditions is crucial to prevent the over-reduction of the aldehyde group.

Furthermore, pyran-2-one derivatives can serve as versatile precursors. researchgate.net For example, 5,6-dihydro-2H-pyran-2-one has been synthesized through the reductive cyclization of 5-hydroxy-2-pentynoic acid. orgsyn.org This intermediate can then potentially be converted to this compound through a series of functional group transformations.

Cyclization Reactions Involving Appropriate Precursors

Intramolecular cyclization is a powerful strategy for constructing the dihydropyran ring. mdpi.com This can involve the acid-catalyzed reaction of an alkenol with an aldehyde, a process known as the Prins cyclization. mdpi.com For example, the reaction of a suitable hydroxy-alkenal under acidic conditions can lead to the formation of the 5,6-dihydro-2H-pyran ring with the desired carbaldehyde substituent.

Another approach involves the cyclization of dicarbonyl compounds. For instance, the treatment of certain diketoesters with a reducing agent like LiAlH4 can lead to the formation of pyran derivatives. researchgate.net Additionally, the reaction of acetylene (B1199291) dicarboxaldehyde monoacetal with substituted Meldrum's acid has been shown to produce 2-pyrone derivatives, which could potentially be further modified. nih.gov

Aldol (B89426) Condensation Mechanisms Leading to Dihydropyran Structures (e.g., Acrolein Dimerization)

Aldol condensation reactions provide a classic and effective method for forming carbon-carbon bonds and can be adapted to synthesize heterocyclic structures. sigmaaldrich.com The dimerization of acrolein, an α,β-unsaturated aldehyde, can lead to the formation of a dihydropyran structure. This reaction typically proceeds through an aldol-type addition followed by an intramolecular cyclization. The process involves the reaction of acrolein with hydrogen sulfide (B99878) to produce 5,6-dihydro-2H-thiopyran-3-carboxaldehyde, a sulfur analog of the target compound. google.com While this specific example yields a thiopyran, the underlying principle of dimerization of an α,β-unsaturated aldehyde highlights a potential pathway to the corresponding oxacyclic compound under appropriate conditions.

The aldol condensation of acetaldehyde (B116499) and formaldehyde (B43269) in the gaseous phase is an industrial method for producing acrolein itself. google.com This underscores the importance of aldol-type reactions in the synthesis of key chemical building blocks.

Multi-Component Reaction (MCR) Strategies for Pyranyl Scaffold Construction

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step. bohrium.comnih.gov These reactions are particularly well-suited for the synthesis of diverse libraries of heterocyclic compounds, including pyran derivatives. mdpi.comnih.gov

Condensation with Aromatic Aldehydes, Malononitrile (B47326), and 1,3-Diketones

A widely employed MCR for the synthesis of functionalized 4H-pyran derivatives involves the one-pot condensation of an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound, such as a 1,3-diketone or β-ketoester. mdpi.comnih.govresearchgate.netresearchgate.net The reaction mechanism is believed to proceed through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization. mdpi.com

Various catalysts have been developed to promote this transformation under green and efficient conditions, including reusable heterogeneous catalysts. mdpi.combohrium.com For instance, a dodecyl benzenesulfonic acid/H2O microemulsion system has been shown to be effective for the synthesis of 4H-pyran derivatives from aromatic aldehydes, cyclohexanedione, and malononitrile. researchgate.net Similarly, CuFe2O4@starch has been utilized as a magnetically recyclable bionanocatalyst for this reaction. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Reference |

| Aromatic Aldehyde | Malononitrile | Dimedone | CuFe2O4@starch | 2-Amino-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran | nih.gov |

| Aromatic Aldehyde | Malononitrile | Cyclohexanedione | Dodecyl benzenesulfonic acid | 4H-Pyran derivative | researchgate.net |

| Benzaldehyde | Malononitrile | Dimedone | Nano-Fe3O4 | Pyran derivative | mdpi.com |

Multi-Component Reactions Employing Ethyl Acetoacetate (B1235776) and Malononitrile

Another versatile MCR for the synthesis of pyran derivatives involves the reaction of aromatic aldehydes, malononitrile, and ethyl acetoacetate. mdpi.comresearchgate.nettandfonline.com This three-component reaction provides access to highly functionalized 2-amino-4H-pyran derivatives. researchgate.nettandfonline.com The reaction is often catalyzed by a base or an acid.

For example, a task-specific ionic liquid, [bmim]OH, has been shown to be an efficient and reusable catalyst for the synthesis of 4H-pyrans from aldehydes, malononitrile, and ethyl acetoacetate under solvent-free conditions. tandfonline.com Furthermore, SnCl2 has been used as a catalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives in a four-component reaction involving substituted aldehydes, 2,4-dinitrophenyl hydrazine (B178648), ethyl acetoacetate, and malononitrile. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Reference |

| Aromatic Aldehyde | Malononitrile | Ethyl Acetoacetate | [bmim]OH | 4H-Pyran derivative | tandfonline.com |

| Aromatic Aldehyde | Malononitrile | Ethyl Acetoacetate | SnCl2@nano SiO2 | Pyran derivative | mdpi.com |

| Benzaldehyde | Malononitrile | Ethyl Acetoacetate | Zn2+/4A | 4H-Pyran derivative | researchgate.net |

| Substituted Aldehyde | 2,4-Dinitrophenyl hydrazine | Ethyl Acetoacetate | SnCl2 | Pyrano[2,3-c]pyrazole | nih.gov |

Catalytic Approaches in Dihydropyran Synthesis

Catalysis offers a powerful toolkit for the construction of the dihydropyran ring system, enabling reactions with high levels of control and efficiency. Recent advancements have seen the emergence of sophisticated catalytic systems that address challenges of selectivity and environmental impact.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of asymmetric synthesis. nih.gov Bifunctional catalysts, which possess both a hydrogen-bond donating moiety and a basic site, are particularly effective. Urea and thiourea (B124793) groups are excellent hydrogen-bond donors that can activate electrophilic substrates and control the stereochemical outcome of reactions. researchgate.netdntb.gov.ua

In the context of dihydropyran synthesis, primary amine-thiourea catalysts have been investigated. nih.gov One study demonstrated the use of such a catalyst in the reaction between isobutyraldehyde (B47883) and (E)-methyl 2-oxo-4-phenylbut-3-enoate to form a substituted dihydro-2H-pyran-6-carboxylate. nih.govresearchgate.net The proposed mechanism involves a dual activation mode: the primary amine group of the catalyst condenses with the aldehyde to form an enamine intermediate, while the thiourea moiety activates the keto-ester substrate through hydrogen bonding interactions with its carbonyl groups. nih.gov This bifunctional activation defines a specific conformation in the transition state, leading to the formation of the product with controlled stereochemistry. nih.govresearchgate.net The addition of an acid additive, such as PhCOOH, was found to enhance both the reaction yield and enantiomeric excess. nih.gov

Table 1: Urea-Mediated Asymmetric Synthesis of a Dihydro-2H-pyran Derivative nih.gov

| Catalyst | Additive | Yield (%) | Enantiomeric Excess (ee, %) |

| Primary Amine-Thiourea | PhCOOH | 82 | 71 |

| Primary Amine-Thiourea | DMAP | Lower | Lower |

Lewis acid catalysis is a widely used strategy for promoting the synthesis of heterocyclic compounds. To improve the sustainability and practicality of these catalysts, recent efforts have focused on immobilizing Lewis acids on solid supports. An example of this is the use of zirconium chloride immobilized on Arabic gum (ZrCl₄@Arabic Gum) as a heterogeneous, recyclable nanocatalyst for the synthesis of dihydropyran derivatives. ajchem-a.comajchem-a.com

This nanocatalyst has been effectively employed in the multi-component reaction of various aromatic aldehydes, malononitrile, and ethyl acetoacetate to produce functionalized dihydropyrans. ajchem-a.comajchem-a.com The use of ZrCl₄ as a solid Lewis acid facilitates the reaction, and its immobilization on the natural biopolymer, Arabic gum, creates an efficient and reusable catalytic system. ajchem-a.com A key advantage of this protocol is its high efficiency under solvent-free conditions at a mild temperature of 50 °C. ajchem-a.comajchem-a.com The methodology is noted for its high reaction yields, short reaction times, simple operational procedure, and the ability to recycle the catalyst without a significant loss of its catalytic activity. ajchem-a.com

Table 2: ZrCl₄@Arabic Gum Catalyzed Synthesis of Dihydropyran Derivatives ajchem-a.comajchem-a.com

| Reactants | Catalyst | Conditions | Key Advantages |

| Aromatic Aldehydes, Malononitrile, Ethyl Acetoacetate | ZrCl₄@Arabic Gum | 50 °C, Solvent-Free | High efficiency, Short reaction time, Simple operation, Catalyst recyclability |

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and active metal sites make them promising candidates for heterogeneous catalysis. jchemrev.comnih.gov A novel tantalum-based MOF (Ta-MOF) has been synthesized and utilized as a reusable nanocatalyst for the synthesis of 1,4-dihydropyran derivatives. nih.govfrontiersin.orgnih.gov

The Ta-MOF nanocatalyst was prepared under mild conditions using ultrasound irradiation and characterized by a high surface area (1700 m²/g), high thermal stability (around 312°C), and a small, homogenous particle size distribution of approximately 55 nm. nih.govfrontiersin.org This catalyst demonstrated high capability in synthesizing 1,4-dihydropyran derivatives, offering advantages such as reduced reaction times and high efficiency. nih.gov A significant feature of the Ta-MOF catalyst is its excellent reusability; it can be recovered after the reaction, washed, and reused for multiple cycles with only a negligible decrease in its catalytic efficiency. nih.govresearchgate.net

Table 3: Performance and Recyclability of Ta-MOF Nanocatalyst in Dihydropyran Synthesis researchgate.net

| Catalytic Cycle | Yield (%) |

| 1 | ~95 |

| 2 | ~94 |

| 3 | ~93 |

| 4 | ~92 |

| 5 | ~91 |

| 6 | ~90 |

Asymmetric hydrogenation is a powerful method for creating chiral centers with high enantioselectivity. The synthesis of chiral analogues of dihydropyrans often employs this strategy. A notable example is the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid, a close structural relative of the target aldehyde. rsc.orgrsc.org

This transformation has been successfully achieved using a heterogeneous catalyst system consisting of 5% palladium on alumina (B75360) (Pd/Al₂O₃) modified with the cinchona alkaloid, cinchonidine. rsc.orgrsc.org This chiral modification of the palladium surface induces enantioselectivity in the hydrogenation process. The reaction is a key step in the asymmetric synthesis of methyl (+)-tetrahydro-2H-pyran-3-carboxylate, a cockroach attractant. rsc.org This method proved effective, affording the saturated carboxylic acid product in high optical purity, reaching up to 89%. rsc.orgrsc.org Such systems are attractive alternatives to homogeneous catalysts as they combine the benefits of easy separation and reuse with high enantioselectivity. rsc.org

| Substrate | Catalyst System | Chiral Modifier | Outcome | Max. Optical Purity (%) |

| 5,6-Dihydro-2H-pyran-3-carboxylic acid | 5% Pd/Al₂O₃ | Cinchonidine | (+)-Tetrahydro-2H-pyran-3-carboxylic acid | 89 |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles is paramount in modern synthetic chemistry.

One of the core principles of green chemistry is the avoidance of auxiliary substances like solvents, or their replacement with safer alternatives. Solvent-free, or solid-state, reactions offer significant environmental benefits, including reduced waste, lower costs, and often simpler work-up procedures.

The synthesis of dihydropyran derivatives using the ZrCl₄@Arabic Gum nanocatalyst is a prime example of applying this principle. ajchem-a.comajchem-a.com The multicomponent reaction proceeds efficiently at 50 °C under solvent-free conditions. ajchem-a.comajchem-a.com This approach not only eliminates the need for potentially hazardous organic solvents but also simplifies the process, enhances reaction rates, and improves yields, showcasing a greener and more efficient synthetic route. ajchem-a.com

Catalyst Reusability and Sustainable Protocols

Catalyst Reusability

One notable advancement involves the use of fluorous organocatalysts for Diels-Alder reactions, a common method for synthesizing pyran rings. A chiral fluorous imidazolidinone catalyst has demonstrated high enantioselectivities in reactions between dienes and α,β-unsaturated aldehydes. nih.govnih.gov This catalyst can be efficiently separated from the reaction products using fluorous solid-phase extraction (F-SPE) and reused multiple times. nih.gov The recovery process is straightforward and yields the catalyst in excellent purity, ready for immediate reuse. nih.govnih.gov Research has shown consistent performance of the fluorous catalyst over several cycles, making it a viable option for scalable and sustainable synthesis.

| Cycle | Yield (%) | Purity (%) |

| 1 | 95 | >98 |

| 2 | 94 | >98 |

| 3 | 95 | >98 |

| 4 | 93 | >98 |

| Table 1: Reusability of a fluorous imidazolidinone catalyst in a representative Diels-Alder reaction. The catalyst was recovered by fluorous solid-phase extraction (F-SPE) and reused. |

In syntheses directly involving derivatives of this compound, low-cost and reusable catalysts have also been successfully employed. For instance, a one-pot synthesis of phosphoramidates utilized copper(II) chloride (CuCl₂), a simple and inexpensive catalyst. nih.gov Studies confirmed the catalyst's activity for up to four consecutive reactions, demonstrating its potential for sustainable applications. nih.gov

| Reaction Cycle | Product Conversion (%) |

| 1 | 99 |

| 2 | 98 |

| 3 | 97 |

| 4 | 96 |

| Table 2: Reusability of CuCl₂ catalyst in a phosphoramidate (B1195095) synthesis involving a this compound derivative. nih.gov |

Furthermore, heterogeneous catalysts are central to green protocols for synthesizing pyran derivatives due to their ease of separation and recyclability. nih.gov Magnetic nanocatalysts, for example, can be easily removed from the reaction mixture with an external magnet. One study on the synthesis of 4H-pyran derivatives reported using a magnetic nanocatalyst that could be recycled up to five times without a significant drop in its catalytic efficiency. nih.gov

Sustainable Protocols

Sustainable protocols aim to reduce the environmental impact of chemical reactions by using safer solvents, reducing energy consumption, and maximizing atom economy.

Aqueous Reaction Media The use of water as a solvent for organic reactions is a cornerstone of green chemistry. eurekaselect.com For the synthesis of pyran rings via the Diels-Alder reaction, water has been shown to offer significant benefits beyond its environmental credentials. rug.nl The unique properties of water, including strong hydrogen bonding and hydrophobic effects, can lead to dramatic rate enhancements and improved selectivities compared to conventional organic solvents. rushim.rurug.nl Lewis-acid catalysis of Diels-Alder reactions in water has been shown to produce rate accelerations of up to five orders of magnitude. rug.nl

Organocatalysis Organocatalysts, which are small metal-free organic molecules, have emerged as a powerful tool in sustainable synthesis. bme.hu They are generally less toxic and less sensitive to air and moisture than many metal-based catalysts. bme.hu Chiral organocatalysts, such as imidazolidinones, are particularly valuable for asymmetric reactions, including the enantioselective Diels-Alder reactions used to produce chiral pyran structures. nih.govresearchgate.net The development of recyclable organocatalysts further enhances their sustainability profile. bme.hu

Mechanistic Investigations of Chemical Reactivity and Transformations of 5,6 Dihydro 2h Pyran 3 Carbaldehyde

Electrophilic and Nucleophilic Reactivity of the Carbaldehyde Group

The aldehyde functional group is the primary site of electrophilic and nucleophilic reactivity in 5,6-dihydro-2H-pyran-3-carbaldehyde. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.org

Nucleophilic Addition Reactions (e.g., 1,2-Addition)

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by protonation to yield an alcohol. libretexts.orgyoutube.com The reactivity of the aldehyde is influenced by steric and electronic factors. Generally, aldehydes are more reactive than ketones in nucleophilic additions. libretexts.org

The general mechanism for nucleophilic addition to an aldehyde is as follows:

Nucleophilic Attack: The nucleophile adds to the carbonyl carbon, breaking the π-bond of the carbonyl group and forming a new single bond. The electrons from the π-bond move to the oxygen atom, creating an alkoxide intermediate. libretexts.org

Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by a protic solvent or an added acid to form a neutral alcohol product. libretexts.org

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Grignard Reagents (R-MgX) | Secondary Alcohol | Ethereal solvent (e.g., diethyl ether, THF), followed by aqueous workup. |

| Organolithium Reagents (R-Li) | Secondary Alcohol | Ethereal solvent, followed by aqueous workup. |

| Cyanide (HCN or NaCN/H+) | Cyanohydrin | Aqueous or alcoholic solution, often with acid or base catalysis. |

| Hydride (NaBH₄, LiAlH₄) | Primary Alcohol | Alcoholic or ethereal solvents. |

Aldol (B89426) Condensation Pathways

This compound can undergo an aldol condensation, a reaction that forms a new carbon-carbon bond. This reaction occurs between two carbonyl compounds, one of which must have an α-hydrogen. In the case of this compound, it can react with itself or another enolizable carbonyl compound in the presence of a base or acid catalyst. A notable example is the formation of "5,6-pyran dimer" from the self-condensation of acrolein, which proceeds through an aldol mechanism. acs.org

The general steps for a base-catalyzed aldol condensation are:

Enolate Formation: A base removes an α-hydrogen from one of the carbonyl compounds to form a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second molecule of the aldehyde.

Protonation: The resulting alkoxide is protonated to form a β-hydroxy aldehyde (an aldol).

Dehydration (optional): The aldol may be dehydrated, especially with heating, to form an α,β-unsaturated aldehyde.

Reductive Amination

Reductive amination is a versatile method for synthesizing amines from aldehydes or ketones. masterorganicchemistry.comorganic-chemistry.org This process involves the reaction of this compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. nih.gov This method is highly effective for creating primary, secondary, and tertiary amines. masterorganicchemistry.com

A common approach is a one-pot reaction where the aldehyde, amine, and a reducing agent are combined. nih.gov Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a frequently used reducing agent because it is mild and selectively reduces the imine in the presence of the aldehyde. organic-chemistry.orgresearchgate.net Other reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄) can also be employed. masterorganicchemistry.comorganic-chemistry.org

| Amine | Reducing Agent | Typical Solvent |

|---|---|---|

| Primary Amine (R-NH₂) | Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE), Tetrahydrofuran (B95107) (THF) organic-chemistry.org |

| Secondary Amine (R₂NH) | Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (B145695) (EtOH) |

| Ammonia (NH₃) | Sodium borohydride (NaBH₄) with a catalyst | Methanol (MeOH) organic-chemistry.org |

Reactions Involving the Dihydropyran Ring System

The dihydropyran ring of this compound also participates in important chemical transformations.

Michael-Type Additions

The double bond within the dihydropyran ring is conjugated with the aldehyde group, making the β-carbon susceptible to nucleophilic attack in a Michael-type (or conjugate) addition. wikipedia.org In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated aldehyde system. wikipedia.org This 1,4-addition is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The mechanism involves:

Nucleophilic Attack: A soft nucleophile, such as an enolate, Gilman reagent, or certain amines, attacks the β-carbon of the conjugated system.

Enolate Formation: The electrons from the double bond shift to form an enolate intermediate.

Protonation: The enolate is protonated to give the final 1,4-adduct.

Ring-Closing Metathesis Conditions for Strained Oxygen Heterocycles

While this compound itself is a cyclic compound, its derivatives can be synthesized using ring-closing metathesis (RCM). RCM is a powerful reaction in organic synthesis for the formation of cyclic compounds, particularly heterocycles, from acyclic diene precursors. For instance, derivatives of 5,6-dihydro-2H-pyran-2-ones can be synthesized via RCM of dienes containing a carboxylate group using catalysts like the Grubbs II catalyst. osi.lv This methodology is particularly useful for creating strained oxygen-containing heterocyclic systems.

Reactions with Diverse Nucleophiles (e.g., C-Nucleophiles, N-Nucleophiles, 1,3-C,N-Binucleophiles)

The reactivity of this compound is characterized by the electrophilic nature of its aldehyde group, making it a versatile substrate for a variety of nucleophilic addition reactions. These reactions are fundamental to the construction of more complex molecular architectures.

Carbon Nucleophiles: The aldehyde functionality readily reacts with carbon-based nucleophiles. For instance, in the presence of a base, it can undergo condensation reactions.

Nitrogen Nucleophiles: Nitrogen nucleophiles, such as amines and hydrazines, react with the aldehyde to form imines and hydrazones, respectively. These reactions are often key steps in the synthesis of heterocyclic compounds.

1,3-C,N-Binucleophiles: The reaction with 1,3-C,N-binucleophiles, such as 5-aminopyrazoles, is particularly significant in the synthesis of fused heterocyclic systems. This reaction proceeds through a cascade of events, typically initiated by a Michael addition of the nucleophilic carbon to the α,β-unsaturated system, followed by an intramolecular cyclization involving the nitrogen nucleophile and the carbonyl group.

| Nucleophile Type | Example Nucleophile | Reaction Type | Product Type |

| C-Nucleophile | Malononitrile (B47326) | Knoevenagel Condensation | α,β-Unsaturated nitrile |

| N-Nucleophile | Hydrazine (B178648) Hydrate | Condensation | Hydrazone |

| 1,3-C,N-Binucleophile | 5-Aminopyrazole | Michael Addition/Cyclization | Fused Heterocycle |

Oxidation Pathways

The aldehyde group of this compound can be oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents. For example, oxidation of a related (1,3-diaryl-1H-pyrazol-4-yl)methanol with an iron(III) chloride hexahydrate catalyst and TEMPO resulted in the corresponding aldehyde without over-oxidation to the carboxylic acid. researchgate.net

| Oxidizing Agent | Product |

| Iron(III) chloride/TEMPO | 5,6-Dihydro-2H-pyran-3-carboxylic acid |

Reduction Reactions

The aldehyde group can be readily reduced to a primary alcohol. This reduction can be accomplished using common reducing agents like sodium borohydride or lithium aluminum hydride. For instance, a related pyrazole (B372694) ester was treated with lithium aluminum hydride in dry diethyl ether to afford the corresponding alcohol. researchgate.net

| Reducing Agent | Product |

| Lithium Aluminum Hydride | (5,6-Dihydro-2H-pyran-3-yl)methanol |

Annulation Reactions to Form Fused Pyran Systems

The strategic functionalization of the this compound scaffold allows for its use in annulation reactions, leading to the formation of various fused pyran systems with significant biological and medicinal importance.

Synthesis of Pyrano[2,3-c]pyrazole Derivatives

Pyrano[2,3-c]pyrazole derivatives are frequently synthesized through a one-pot, multi-component reaction. researchgate.net A common approach involves the condensation of an aldehyde, malononitrile, a β-ketoester like ethyl acetoacetate (B1235776), and a hydrazine derivative. researchgate.netnih.govacs.org The reaction can be catalyzed by a base such as piperidine (B6355638) or an acid. nih.gov The mechanism often initiates with a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the pyrazolone (B3327878) intermediate and subsequent cyclization. These reactions can be facilitated by conventional heating or by using green chemistry techniques like microwave irradiation or ultrasonication to improve yields and reduce reaction times. nih.gov

| Reactants | Catalyst | Reaction Conditions | Product |

| Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Piperidine | Ethanol, Reflux | 6-Amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

| Aldehyde, Malononitrile, Ethyl Acetoacetate, Phenylhydrazine | Sulfonated Amorphous Carbon and Eosin Y | Visible Light | 6-Amino-4-aryl-3-methyl-1-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile acs.org |

| Aldehyde, Malononitrile, 3-Methyl-1H-pyrazol-5(4H)-one | Piperidine | Ethanol, Reflux | Indol-3-yl substituted pyrano[2,3-c]pyrazoles nih.gov |

Formation of Pyrano[3,2-c]quinoline Structures

The synthesis of pyrano[3,2-c]quinoline derivatives can be achieved through a multi-component reaction involving an aromatic aldehyde, malononitrile, and a 4-hydroxyquinoline (B1666331) derivative. nih.gov For example, the reaction of 2,4-dihydroxy-1-methylquinoline, an aromatic aldehyde, and malononitrile in the presence of a catalytic amount of triethylamine (B128534) in refluxing absolute ethyl alcohol yields 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile derivatives. nih.gov The proposed mechanism involves a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile. nih.gov Another method involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives with ethyl (E)-2-cyano-3-(furan-2-yl)acrylate under microwave irradiation in the presence of potassium carbonate in ethanol to produce ethyl 2-amino-4-(furan-2-yl)-5-oxo-pyrano[3,2-c]quinoline-3-carboxylates. nih.gov

| Reactants | Catalyst/Reagents | Reaction Conditions | Product |

| 2,4-Dihydroxy-1-methylquinoline, Aromatic Aldehyde, Malononitrile | Triethylamine | Absolute Ethyl Alcohol, Reflux | 2-Amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile nih.gov |

| 4-Hydroxy-2-oxo-1,2-dihydroquinoline, Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate | K₂CO₃ | Ethanol, Microwave | Ethyl 2-amino-4-(furan-2-yl)-5-oxo-pyrano[3,2-c]quinoline-3-carboxylate nih.gov |

Synthesis of Pyrazolo[3,4-b]pyridines from Dihydropyran-5-carbaldehyde

The synthesis of 1H-pyrazolo[3,4-b]pyridines can be accomplished through the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. While direct use of this compound is not explicitly detailed, related cyclic 1,3-dicarbonyl compounds like 2,3-dihydro-4H-pyran-4-ones can be used. nih.gov The reaction proceeds similarly to open-chain 1,3-dicarbonyls. nih.gov A three-component reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, and 3-methyl-1-aryl-1H-pyrazol-5-amines, catalyzed by L-proline, also yields pyrazolo[3,4-b]pyridines. researchgate.net Another efficient method involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid. rsc.org

| Reactants | Catalyst/Reagents | Reaction Conditions | Product |

| 5-Aminopyrazole, 2,3-Dihydro-4H-pyran-4-one | Acid or Base | Varies | 1H-Pyrazolo[3,4-b]pyridine derivative nih.gov |

| 3-Methyl-1-aryl-1H-pyrazol-5-amine, 1,3-Dicarbonyl compound, Aromatic aldehyde | L-Proline | Ethanol | 3-Methyl-1-aryl-1H-pyrazolo[3,4-b]pyridine derivative researchgate.net |

| Pyrazole-5-amine derivative, Activated carbonyl compound | Acetic Acid | Reflux | Ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate rsc.org |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through various NMR experiments, the carbon framework and the placement of hydrogen atoms in 5,6-Dihydro-2H-pyran-3-carbaldehyde have been unequivocally established. sci-hub.se

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals that correspond to the different types of protons present. The aldehydic proton, for instance, gives a distinct singlet resonance. sci-hub.se The analysis of chemical shifts, integration, and coupling constants allows for the assignment of each proton to its specific position in the pyran ring and the aldehyde group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | 9.4 (estimated) | s |

| Olefinic H | 6.7 (estimated) | t |

| -CH₂-O- | 4.1 (estimated) | t |

| Allylic -CH₂- | 2.4 (estimated) | m |

| Homoallylic -CH₂- | 2.0 (estimated) | m |

Note: Estimated values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy, often used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound shows signals for each of the six carbon atoms. sci-hub.se DEPT experiments further differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups, which was crucial in confirming the presence of three methylene groups and one methine group in the pyran ring, alongside the aldehyde and olefinic carbons. sci-hub.se A key finding from the DEPT NMR was the identification of one carbon atom that does not have an attached hydrogen, which helped to narrow down the possible structures. sci-hub.se

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (ppm) | DEPT-135 |

|---|---|---|

| C=O (Aldehyde) | 193 (estimated) | No signal |

| C=C (Olefinic) | 150 (estimated) | No signal |

| HC=C (Olefinic) | 140 (estimated) | Positive |

| -CH₂-O- | 65 (estimated) | Negative |

| Allylic -CH₂- | 25 (estimated) | Negative |

| Homoallylic -CH₂- | 20 (estimated) | Negative |

Note: Estimated values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

To definitively establish the connectivity of atoms, a suite of two-dimensional (2D) NMR experiments is employed. sci-hub.se

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the protons on adjacent carbon atoms in the pyran ring, confirming their sequence. sci-hub.se

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and hydrogen atoms. sdsu.eduyoutube.com This technique was used to confirm the assignments made from the ¹H and ¹³C NMR spectra by linking each proton signal to its corresponding carbon signal. sci-hub.se

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between carbon and hydrogen atoms (typically 2-4 bonds). sdsu.eduyoutube.com This was instrumental in piecing together the final structure by showing correlations between the aldehydic proton and carbons in the pyran ring, as well as between protons and carbons across the oxygen atom. sci-hub.se The HMBC spectrum provided the final relationships of each carbon in the pyranyl ring structure. sci-hub.se

Together, these 2D NMR techniques provide unambiguous evidence for the structure of this compound. sci-hub.seprinceton.edu

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy offer complementary information regarding the functional groups and electronic properties of the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorption bands would confirm the presence of the aldehyde and the carbon-carbon double bond. A strong absorption band is expected for the C=O stretch of the aldehyde, and another characteristic band for the C=C stretch of the alkene. The spectrum would also show C-H stretching and bending vibrations for the sp² and sp³ hybridized carbons, as well as the C-O-C stretching of the ether linkage in the pyran ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of a conjugated system (the C=C double bond in conjugation with the C=O group) leads to a characteristic absorption in the UV region. Studies have reported a UV λmax at 229 nm, which is indicative of the π → π* transition within this conjugated system. sci-hub.se

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. For this compound (C6H8O2), the molecular weight is confirmed to be 112.13 g/mol . sielc.comnih.gov

Upon electron ionization, the molecule is expected to form a molecular ion peak ([M]⁺) at m/z 112. The subsequent fragmentation of this ion provides valuable structural information. While a publicly available experimental mass spectrum for this specific compound is not readily found, a theoretical fragmentation pattern can be proposed based on the known fragmentation behaviors of α,β-unsaturated aldehydes and cyclic ethers.

Key expected fragmentation pathways include:

Loss of a hydrogen radical (-H•): This is a common fragmentation for aldehydes, leading to a stable acylium ion. This would result in a fragment ion at m/z 111 .

Loss of the formyl radical (-CHO•): Cleavage of the C-C bond between the ring and the aldehyde group would result in the loss of the formyl radical, producing a dihydropyran cation at m/z 83 .

Loss of ethylene (B1197577) (-C2H4) via retro-Diels-Alder reaction: The dihydro-pyran ring can undergo a retro-Diels-Alder reaction, a characteristic fragmentation for cyclic systems with a double bond. This would lead to the expulsion of ethylene, resulting in a fragment at m/z 84 .

Cleavage of the ether linkage: Fragmentation within the pyran ring, particularly involving the ether linkage, can lead to various smaller fragments. For instance, the loss of a C2H4O fragment could result in an ion at m/z 68 .

Further fragmentation of these primary ions would lead to smaller, characteristic peaks in the mass spectrum. The relative abundance of these fragments would depend on their stability.

The following table summarizes the key mass spectrometry data for this compound:

| Property | Value/Information | Source |

|---|---|---|

| Molecular Formula | C6H8O2 | nih.gov |

| Molecular Weight | 112.13 g/mol | sielc.comnih.gov |

| Monoisotopic Mass | 112.05243 Da | uni.lu |

| Predicted Fragmentation Pattern | ||

| m/z | Proposed Fragment Ion | Notes |

| 112 | [C6H8O2]⁺ | Molecular Ion |

| 111 | [C6H7O2]⁺ | Loss of -H |

| 83 | [C5H7O]⁺ | Loss of -CHO |

| 84 | [C4H4O2]⁺• | Retro-Diels-Alder fragmentation (loss of C2H4) |

| 55 | [C3H3O]⁺ | Further fragmentation |

| 29 | [CHO]⁺ | Formyl cation |

| Predicted Collision Cross Section (CCS) Data | ||

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 113.05971 | 118.3 |

| [M+Na]⁺ | 135.04165 | 125.3 |

| [M-H]⁻ | 111.04515 | 122.4 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization.

However, a significant prerequisite for single-crystal X-ray diffraction is the ability to grow a well-ordered single crystal of the compound. This compound is documented as a liquid at standard temperature and pressure. This physical state inherently prevents the direct application of conventional single-crystal X-ray crystallography.

While techniques exist for the crystallographic analysis of liquids, such as in-situ crystallization at low temperatures, there are no published reports of successful single-crystal X-ray diffraction studies for this compound. The challenges in inducing crystallization for this compound mean that its solid-state structure remains undetermined.

The following table summarizes the status of X-ray crystallographic data for this compound:

| Parameter | Information |

|---|---|

| Crystal System | Not available |

| Space Group | Not available |

| Unit Cell Dimensions | Not available |

| Reason for Unavailability | The compound is a liquid at room temperature, and no successful crystallization has been reported. |

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Docking Simulations for Ligand-Protein Interactions

Molecular modeling and docking are pivotal in drug discovery, allowing researchers to predict how a ligand like 5,6-Dihydro-2H-pyran-3-carbaldehyde might bind to a protein's active site. nih.govnih.gov This process involves generating a three-dimensional model of the compound and computationally placing it into the binding pocket of a target protein to evaluate the feasibility and strength of the interaction. youtube.com

While specific docking studies for this compound are not extensively published, research on derivatives containing the dihydro-2H-pyran ring provides significant insights. For instance, in the development of small molecule agonists for the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), a target for Alzheimer's disease, molecular docking revealed key interactions involving a dihydro-2H-pyran moiety. acs.org Docking simulations showed that the dihydro-2H-pyran ring engages with an arginine residue (Arg77) within the binding site, forming a crucial hydrogen bond. acs.org This interaction, alongside others, helps to anchor the ligand within the binding pocket. acs.org Such studies underscore the potential of the this compound scaffold to participate in significant protein-ligand interactions, particularly hydrogen bonds and hydrophobic contacts. nih.govacs.org

The interaction potential of the core structure can be summarized as follows:

| Functional Group of Ligand | Potential Interacting Residue(s) | Type of Interaction |

|---|---|---|

| Pyran Ring Oxygen | Arginine, Lysine, Serine, Threonine | Hydrogen Bond Acceptor |

| Aldehyde Carbonyl Oxygen | Arginine, Lysine, Serine, Threonine | Hydrogen Bond Acceptor |

| Dihydro-pyran Ring (Aliphatic portion) | Leucine, Valine, Isoleucine, Phenylalanine | Hydrophobic/Van der Waals Interactions |

| C=C double bond | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking or π-Alkyl |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like this compound to predict a variety of properties. semanticscholar.org

Electronic structure analysis provides a detailed picture of the electron distribution and reactivity of a molecule. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are standard for this purpose. semanticscholar.orgbohrium.com

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key FMOs. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity. semanticscholar.orgresearchgate.net For pyran derivatives, the HOMO and LUMO are often located on the pyran ring, indicating its central role in the molecule's electronic transitions and reactivity. scifiniti.com

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge delocalization and hyperconjugative interactions within the molecule. semanticscholar.orgresearchgate.net For pyran systems, NBO analysis can reveal the stability conferred by interactions between occupied (donor) and unoccupied (acceptor) orbitals, such as lone pair donations from the ring oxygen. semanticscholar.orgbeilstein-archives.org

Molecular Electrostatic Potential (MEP) Analysis: An MEP map illustrates the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. researchgate.netchemmethod.com For this compound, the MEP would show negative potential (red/yellow) around the carbonyl and ether oxygen atoms, indicating these are sites for electrophilic attack, while positive potential (blue) would be found around the hydrogen atoms. semanticscholar.orgchemmethod.com

| Analysis Type | Information Provided | Relevance to this compound |

|---|---|---|

| FMO (HOMO-LUMO) | Determines electronic transition energy and chemical reactivity. semanticscholar.org | Predicts the molecule's kinetic stability and sites of reaction. |

| NBO | Analyzes intramolecular charge transfer, hyperconjugation, and bonding. beilstein-archives.org | Reveals the stabilizing interactions within the pyran ring and with the aldehyde substituent. |

| MEP | Visualizes charge distribution and predicts reactive sites for interactions. researchgate.net | Identifies the electron-rich oxygen atoms as likely sites for hydrogen bonding. |

The dihydropyran ring is not planar and can adopt several conformations, such as a half-chair or a flattened boat. bohrium.com DFT calculations are used to optimize the geometry of these different conformers and determine their relative energies to identify the most stable structure. Studies on substituted 3,6-dihydro-2H-pyrans have used DFT to assess the conformational bias present in the ring system. nih.gov For this compound, the planarity of the C=C-C=O system would significantly influence the conformational preference of the six-membered ring. Computational analysis reveals that repulsion between substituents can lead to deviations in torsion angles. beilstein-archives.org

DFT provides a reliable method for predicting spectroscopic data, which can then be compared with experimental results for structural validation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. sobereva.com For 3,6-dihydro-2H-pyrans, DFT calculations have been successfully used to validate stereochemical assignments based on the analysis of ¹³C NMR axial shielding effects. nih.gov The predicted shifts for this compound could be compared against experimental spectra to confirm its structure.

IR Frequencies: Theoretical vibrational frequencies can be calculated using DFT. researchgate.net These calculated frequencies are often scaled by a factor (e.g., 0.97 for B3LYP/6-31+G(d,p)) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR spectra. researchgate.net This analysis helps in assigning the vibrational modes of the functional groups, such as the C=O stretch of the aldehyde and the C-O-C stretch of the ether. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptor Analysis

QSAR studies aim to correlate a molecule's structural or physicochemical properties with its biological activity. ijpsr.com This is achieved by developing mathematical models based on molecular descriptors. For a compound like this compound, various descriptors can be computed to predict its behavior in a biological system. nih.gov

These descriptors, often calculated using software or available in databases like PubChem, provide the foundation for QSAR models. nih.govuni.lu They can predict properties related to absorption, distribution, metabolism, and excretion (ADME). acs.org For example, XLogP3 is an indicator of lipophilicity and potential for membrane permeability, while the Topological Polar Surface Area (TPSA) is related to drug transport and bioavailability. acs.orgnih.gov

Below is a table of computationally predicted molecular descriptors for this compound. nih.gov

| Descriptor | Value | Significance in QSAR/ADME |

|---|---|---|

| Molecular Weight | 112.13 g/mol | Influences size-dependent diffusion and transport. |

| XLogP3 | 0.5 | Log of the partition coefficient; indicates lipophilicity and permeability. |

| Hydrogen Bond Donor Count | 0 | Number of hydrogen bond donors in the molecule. |

| Hydrogen Bond Acceptor Count | 2 | Number of hydrogen bond acceptors (the two oxygen atoms). |

| Rotatable Bond Count | 1 | Relates to conformational flexibility. |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration. |

By analyzing these descriptors for a series of dihydropyran derivatives and correlating them with measured biological activity, a QSAR model can be built to guide the design of new, more potent compounds. nih.govnih.gov

Applications in Advanced Organic Synthesis and Materials Science

Key Intermediate in Natural Product Synthesis

The 2H-pyran ring is a structural motif found in a variety of natural products. mdpi.com Consequently, derivatives like 5,6-Dihydro-2H-pyran-3-carbaldehyde are strategic intermediates in the total synthesis of these complex molecules.

The stereoselective synthesis of complex bioactive scaffolds is a critical area of organic chemistry, and this compound and its derivatives play a significant role. For instance, stereoselective, metal-free ring-expansion of monocyclopropanated furans has been developed to produce highly functionalized dihydro-2H-pyran derivatives. nih.gov This method allows for the creation of versatile building blocks relevant to drug synthesis. nih.gov Another example is the efficient and stereoselective synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones, where the key intermediates, 3-diethoxyphosphoryltetrahydropyran-4-ones, were prepared through a highly stereoselective addition of Gilman or Grignard reagents to 3-diethoxyphosphoryldihydropyran-4-ones. nih.gov

The synthesis of pyran derivatives is a key focus in the total synthesis of natural products. mdpi.commdpi.com One common strategy involves the Knoevenagel condensation followed by an electrocyclization reaction, which can be considered a formal [3+3] cycloaddition to generate 2H-pyrans. mdpi.com This tandem approach has been widely applied in the synthesis of various natural products. mdpi.com Furthermore, multicomponent reactions (MCRs) catalyzed by sustainable heterogeneous catalysts have gained significant attention for the one-pot synthesis of pyran analogues, offering an eco-friendly and efficient route to these important molecules. encyclopedia.pubmdpi.com

Precursor for Pharmaceutical and Agrochemical Intermediates

Pyran derivatives are not only present in natural products but are also crucial precursors for a wide range of pharmaceutical and agrochemical intermediates. nih.govosi.lv The pyran scaffold is found in numerous approved drugs and promising clinical trial candidates. researchgate.net

Aqueous acrolein, an industrial raw material used in the synthesis of various chemicals, can dimerize to form 5,6-Dihydro-2H-pyran-3-carboxaldehyde. sci-hub.seacs.org This byproduct is surprisingly stable in aqueous media. sci-hub.seacs.org The pyran ring system is a common structural subunit in many drug targets, highlighting the importance of its derivatives in medicinal chemistry. nih.gov For example, pyran derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. nih.gov Additionally, some pyran derivatives have shown applications as insecticides and herbicides in the agrochemical industry. nih.gov

Development of Novel Heterocyclic Scaffolds and Derivatives

The development of novel synthetic methods to create diverse functionalized heterocyclic compounds is crucial for expanding the chemical space available for drug discovery. jmchemsci.com 5,6-Dihydro-2H-pyran-2-ones, for instance, are an important class of heterocyclic compounds that serve as valuable intermediates for the synthesis of other organic compounds, including various heterocycles. osi.lv The synthesis of pyran-annulated heterocyclic systems has been achieved through various catalytic methods, demonstrating the versatility of the pyran scaffold in generating novel molecular architectures. orientjchem.org These new heterocyclic compounds often exhibit interesting biological activities, making them attractive targets for medicinal chemists. nih.gov

Material Science Applications

Beyond their applications in life sciences, pyran derivatives also have relevance in materials science. Pyran-based dyes have emerged as promising materials for use as sensitizers in p-type dye-sensitized solar cells (p-DSCs). researchgate.net The structural variations in these dyes significantly influence their optical properties, allowing them to cover a broad range of the visible spectrum. researchgate.net In some cases, p-DSCs using these pyran-based dyes have shown power conversion efficiencies significantly higher than those using benchmark sensitizers. researchgate.net Furthermore, some pyran derivatives have been investigated as corrosion inhibitors. researchgate.net

Exploration of Biological Activities and Pharmacological Relevance of 5,6 Dihydro 2h Pyran 3 Carbaldehyde Derivatives

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

Derivatives of the pyran ring system have demonstrated a range of antimicrobial activities. While research specifically isolating the antimicrobial properties of 5,6-dihydro-2H-pyran-3-carbaldehyde derivatives is an emerging field, the broader class of pyran derivatives has shown promise against various pathogens. ontosight.ai

Antibacterial and Antifungal Activity:

Research into pyran-related structures has uncovered significant antibacterial and antifungal potential. For instance, derivatives of 6-hydroxy-2H-pyran-3(6H)-ones have shown notable activity against Gram-positive bacteria. The antimicrobial efficacy of these compounds is influenced by the nature of substituents at the C-2 and C-6 positions, with bulkier groups at C-2 enhancing antibacterial action. The α,β-unsaturated ketone system within the pyran ring is considered essential for this activity. ontosight.ai

In other studies, 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial properties. One particular derivative, 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4-methylcoumarin-7-yl)carboxamide], exhibited potent antibacterial activity against Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli, and was also effective against the fungus Candida krusei. Pyrano[3,2-b]pyranones have also been reported to exert moderate activity against both Gram-positive and Gram-negative bacteria. nih.gov

The general class of 5,6-dihydro-2H-pyran-2-ones is recognized for a wide spectrum of biological activities, including antimicrobial and antifungal effects. acs.org This suggests that the dihydropyran scaffold is a viable starting point for the development of new antimicrobial agents.

Interactive Data Table: Antimicrobial Activity of Selected Pyran Derivatives

| Compound Class | Test Organism | Activity/Result |

| 6-hydroxy-2H-pyran-3(6H)-one derivatives | Gram-positive bacteria | Significant activity |

| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4-methylcoumarin-7-yl)carboxamide] | S. aureus, E. faecalis, E. coli | Antibacterial activity |

| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4-methylcoumarin-7-yl)carboxamide] | C. krusei | Antifungal activity |

| Pyrano[3,2-b]pyranones | Gram-positive and Gram-negative bacteria | Moderate activity |

Antiviral Activity:

The antiviral potential of dihydropyran derivatives is an area of growing interest. While specific studies on this compound are limited, pyran derivatives, in general, are considered interesting candidates for the development of antiviral drugs. ontosight.ai Research on other heterocyclic systems containing the pyran ring has indicated promising results. For example, certain pyrazole-based heterocycles have demonstrated notable antiviral activity against the avian influenza virus. researchgate.net This highlights the potential of pyran-containing scaffolds in the search for new antiviral therapies.

Anticancer and Cytotoxicity Investigations

The pyran scaffold is a core component of numerous compounds investigated for their anticancer and cytotoxic effects.

Inhibition of Cell Proliferation

Derivatives of 4H-pyran have been shown to suppress the proliferation of human colorectal cancer cells (HCT-116). nih.gov The mechanism of this antiproliferative action is linked to the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov By binding to the ATP pocket of CDK2, these compounds can halt the uncontrolled cell division characteristic of cancer. nih.gov

Furthermore, novel hybrids of benzopyran and dihydropyrimidinone have been synthesized and evaluated for their impact on cancer cell proliferation. One such hybrid demonstrated potent cytotoxic activities against a panel of human cancer cell lines, including lung carcinoma (A549), mammary gland adenocarcinoma (MCF7), colorectal carcinoma (HCT-116), and pancreatic duct carcinoma (PANC-1). researchgate.net This compound was found to strongly inhibit the proliferation of A549 cells in colony formation assays. researchgate.net

Interactive Data Table: Cytotoxicity of Selected Pyran Derivatives against Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 Value (µM) |

| 4H-pyran derivative (4d) | HCT-116 | 75.1 |

| 4H-pyran derivative (4k) | HCT-116 | 85.88 |

| Benzopyran-dihydropyrimidinone hybrid (Compound 3) | A549 | 0.139 - 2.32 |

| Benzopyran-dihydropyrimidinone hybrid (Compound 3) | MCF7 | 0.139 - 2.32 |

| Benzopyran-dihydropyrimidinone hybrid (Compound 3) | HCT-116 | 0.139 - 2.32 |

| Benzopyran-dihydropyrimidinone hybrid (Compound 3) | PANC-1 | 0.139 - 2.32 |

| Benzo nih.govnih.govthieno[3,2-b]pyran derivative (4f) | HT-29 | GI50 = 0.15 |

| Benzo nih.govnih.govthieno[3,2-b]pyran derivative (4c) | HT-29 | GI50 = 1.09 |

Apoptosis Induction Mechanisms

In addition to inhibiting cell proliferation, certain pyran derivatives can induce apoptosis, or programmed cell death, in cancer cells. Studies on 4H-pyran derivatives have shown that they can trigger apoptosis in HCT-116 cells through the activation of the caspase-3 gene, a key executioner in the apoptotic pathway. nih.gov

Similarly, some pyrido[2,3-d]pyrimidine (B1209978) derivatives, which can be considered bioisosteres of pyranopyrimidines, induce apoptosis by activating CASP3, upregulating the pro-apoptotic protein Bax and the tumor suppressor p53, while downregulating the anti-apoptotic protein Bcl2. nih.gov Benzo nih.govnih.govthieno[3,2-b]pyran derivatives have also been shown to induce apoptosis, leading to cell growth arrest at the G2/M phase of the cell cycle through the inhibition of CDK-2. medjchem.com

Anti-inflammatory Effects

The anti-inflammatory potential of pyran derivatives has been explored in several studies. Certain heterocyclic compounds incorporating the pyran moiety have been synthesized and investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov

Furthermore, a derivative of 3,4-dihydro-2H-pyran has been instrumental in the synthesis of potent agonists for the A2A and A3 adenosine (B11128) receptors. The stimulation of these receptors is known to mediate anti-inflammatory actions, suggesting a role for dihydropyran-containing compounds in modulating inflammatory responses. nih.gov The broad class of 4H-pyran derivatives is also recognized for possessing anti-inflammatory activity.

Antioxidant Properties

Several pyran derivatives have demonstrated significant antioxidant activity, which is the ability to neutralize harmful free radicals in the body. Research has indicated that this compound and similar compounds possess antioxidant properties. ontosight.ai

The antioxidant capacity of certain 4H-pyran derivatives has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay. Some of these derivatives exhibited strong radical scavenging and reducing potencies, with one compound being more efficient than the standard antioxidant BHT (butylated hydroxytoluene). nih.gov This highlights the potential of the pyran scaffold in the development of novel antioxidants. nih.gov

Interactive Data Table: Antioxidant Activity of Selected 4H-Pyran Derivatives

| Compound | DPPH Scavenging (IC50, mM) | Ferric Reducing Antioxidant Power (EC50, mM) |

| 4g | Data not specified | Data not specified |

| 4j | Data not specified | More efficient than BHT |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of the dihydropyran scaffold, several SAR insights have been gained.

In the context of cannabinoid receptor agonists, modifications to 2-arylamido-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide derivatives have been explored. These studies investigated the impact of altering the thiophene (B33073) fusion and the C-3 amide substituents on the potency and selectivity of the compounds. researchgate.net

For adenosine receptor agonists, the stereochemistry of the dihydropyran moiety has been shown to be critical. A diastereoisomer possessing an (R)-3,4-dihydro-2H-pyranyl (DHP) moiety exhibited the highest affinity at the A2A and A3 receptors. nih.gov This underscores the importance of stereoisomerism in the pharmacological activity of these derivatives.

In the realm of anticancer agents, the antiproliferative activity of 4H-pyran derivatives against HCT-116 cells was influenced by the substituents on the pyran ring. nih.gov Similarly, for TREM2 receptor agonists, computational docking studies have provided insights into the key interactions between a dihydropyran-containing ligand and the receptor's binding site, highlighting the role of the dihydropyran ring in forming crucial hydrogen bonds. acs.org These studies collectively demonstrate that the biological activity of dihydropyran derivatives can be finely tuned by modifying their structural features.

Influence of Substituent Effects on Bioactivity

The biological activity of derivatives based on the dihydropyran framework is profoundly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies have demonstrated that minor chemical modifications can lead to significant changes in potency and selectivity.

For instance, in a series of dihydropyranopyran derivatives evaluated for their anti-proliferative effects, the substituents on the C4-phenyl ring played a critical role. nih.gov It was observed that the presence of electron-withdrawing groups, such as 4-CN or 4-CF3, tended to reduce the anti-proliferative activity. nih.gov Conversely, the introduction of electron-donating groups, like multiple methoxy (B1213986) groups at the 3, 4, and 5 positions of the phenyl ring, resulted in some of the most potent compounds in the series. nih.gov This suggests that an electron-rich phenyl ring at the C4 position is favorable for this specific biological activity. A chlorine atom at the para position, being less electron-withdrawing than cyano or trifluoromethyl groups, led to better activity. nih.gov

Fluorine substitution is another area of interest due to its unique electronic properties and its ability to modulate physicochemical characteristics like lipophilicity and metabolic stability. researchgate.netsci-hub.st In many heterocyclic compounds, the strategic placement of fluorine atoms can enhance biological activity. researchgate.net For example, the substitution of hydrogen with fluorine in some heterocyclic structures has been shown to improve anticancer activity. researchgate.net This is often attributed to the strong C-F bond and the high electronegativity of fluorine, which can alter the molecule's interaction with biological targets. researchgate.netsci-hub.st

The following table summarizes the observed effects of different substituents on the bioactivity of pyran-based derivatives from various studies.

| Derivative Class | Substituent Modification | Observed Effect on Bioactivity | Reference |

| Dihydropyranopyran | Introduction of electron-withdrawing groups (e.g., 4-CN, 4-CF3) at C4-phenyl | Reduced anti-proliferative activity | nih.gov |

| Dihydropyranopyran | Introduction of electron-donating groups (e.g., 3,4,5-trimethoxy) at C4-phenyl | Increased anti-proliferative activity | nih.gov |

| Dihydropyranopyran | Substitution with a less electron-withdrawing halogen (e.g., 4-Cl) | Higher activity compared to strong electron-withdrawing groups | nih.gov |

| General Heterocycles | Fluorine substitution | Can enhance anticancer activity and metabolic stability | researchgate.net |

| Xanthone Derivatives | N-alkyl-N-(3-alkylcarbamoyloxyphenyl)-methyl]aminoalkoxy group at position 3 | Increased antiacetylcholinesterase activity | nih.gov |

Stereochemical Considerations in Biological Potency

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of biological activity. For derivatives of this compound, which can possess chiral centers, the specific stereoisomer can have a profound impact on pharmacological potency and efficacy.

A notable example is found in the development of adenosine receptor agonists. In one study, a derivative of adenosine-5′-N-ethylcarboxamide (NECA) was modified with a 3,4-dihydro-2H-pyran (DHP) moiety. nih.gov It was discovered that the diastereoisomer possessing an (R)-configuration at the 2-position of the dihydropyran ring exhibited the highest binding affinity at the A2A and A3 adenosine receptors. nih.gov The synthesis of the key intermediate, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, was achieved through an enzyme-catalyzed kinetic resolution, highlighting the importance of obtaining a single enantiomer for optimal biological effect. nih.gov

This demonstrates that the specific spatial orientation of the dihydropyran ring and its substituents is crucial for its interaction with the receptor's binding pocket. The complementary fit of the (R)-isomer likely allows for more favorable interactions, leading to higher affinity and potency compared to its (S)-counterpart. nih.gov While not all studies on dihydropyran derivatives explicitly detail the stereochemistry, it is a widely accepted principle in medicinal chemistry that different enantiomers of a chiral drug can have different pharmacological, pharmacokinetic, and toxicological properties.

Investigation of Molecular Targets and Biochemical Pathways

Identifying the molecular targets and the biochemical pathways modulated by this compound derivatives is key to understanding their mechanism of action and therapeutic potential. Research has implicated these compounds in various cellular processes through their interaction with specific enzymes and signaling proteins.

In the context of cancer, derivatives of dihydropyran have been shown to target key regulators of the cell cycle. For example, certain 5-oxo-dihydropyranopyran derivatives have been identified as anti-proliferative agents that interact with cyclin-dependent kinase 2 (CDK2). nih.gov Molecular docking studies revealed that these compounds bind to the active site of CDK2, with the amino group forming hydrogen bonds with residues like GLU81 and the oxygen atom of the dihydropyran ring interacting with LEU83. nih.gov

In the realm of neurodegenerative diseases such as Alzheimer's, pyran derivatives are being investigated for their effects on various targets. Some derivatives have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of these enzymes is a key strategy in managing the symptoms of Alzheimer's disease. Furthermore, certain pyran-containing compounds, like EGCG (epigallocatechin gallate), are known to modulate signaling pathways such as JAK/STAT and Notch to reduce oxidative stress and inflammation, which are hallmarks of neurodegenerative conditions. nih.govmdpi.com

A recent study identified a small molecule TREM2 (Triggering Receptor Expressed on Myeloid cells 2) agonist containing a dihydro-2H-pyran ring. acs.org TREM2 is a receptor on microglia, the brain's immune cells, and its activation is a promising therapeutic strategy for Alzheimer's disease. acs.org Molecular docking simulations suggested that the dihydro-2H-pyran ring of the compound engages in a hydrogen bond with the ARG77 residue of the TREM2 binding pocket. acs.org Activation of the TREM2 signaling pathway promotes the phosphorylation of spleen tyrosine kinase (SYK), leading to beneficial downstream effects like enhanced microglial phagocytosis and anti-inflammatory responses. acs.org

The following table lists some of the identified molecular targets and pathways for dihydropyran derivatives.

| Molecular Target/Pathway | Associated Disease/Process | Effect of Dihydropyran Derivative | Reference |